molecular formula C9H20Cl2N4O B1459685 Di(1-piperazinyl)methanone Dihydrochloride CAS No. 208711-30-2

Di(1-piperazinyl)methanone Dihydrochloride

Cat. No.: B1459685
CAS No.: 208711-30-2
M. Wt: 271.18 g/mol
InChI Key: UYTQLAALIXSTLB-UHFFFAOYSA-N
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Description

Di(1-piperazinyl)methanone Dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N4O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two piperazine rings connected by a methanone group, and it is typically available as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1-piperazinyl)methanone Dihydrochloride involves the reaction of piperazine with formaldehyde and hydrochloric acid. The process typically includes the following steps:

    Reaction of Piperazine with Formaldehyde: Piperazine is reacted with formaldehyde in the presence of hydrochloric acid to form the intermediate compound.

    Formation of Dihydrochloride Salt: The intermediate compound is then treated with additional hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of piperazine and formaldehyde are reacted in industrial reactors.

    Purification: The resulting product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Di(1-piperazinyl)methanone Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine rings.

Scientific Research Applications

Di(1-piperazinyl)methanone Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di(1-piperazinyl)methanone Dihydrochloride involves its interaction with specific molecular targets. For example, it can bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in its potential use as an antiparasitic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(1-piperazinyl)methanone Dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual piperazine rings provide enhanced binding affinity and selectivity compared to simpler piperazine derivatives.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, with potential therapeutic benefits in medicine.

Biological Activity

Di(1-piperazinyl)methanone Dihydrochloride, also known as di(piperazin-1-yl)methanone dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features two piperazine rings linked by a methanone group. Its molecular formula is C10_{10}H18_{18}Cl2_2N2_2O, with a molecular weight of 271.19 g/mol. The compound appears as a light yellow to brown solid and is stable at temperatures around +4°C.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits significant enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain enzymes relevant to metabolic disorders, demonstrating potential in drug development.
  • Receptor Binding : this compound can bind to GABA receptors, leading to hyperpolarization of nerve endings. This mechanism results in the flaccid paralysis of specific parasites, indicating its potential as an antiparasitic agent .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been evaluated for its effects against various bacterial strains and has shown promising results in inhibiting growth.

Antiparasitic Activity

The compound has demonstrated efficacy against malaria and leishmaniasis. Its interaction with GABA receptors in parasites suggests a mechanism that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50_{50} Values
This compoundEnzyme inhibition, antiparasiticVaries by target
PiperazineGeneral antimicrobial activityVaries by strain
Phenyl(piperazin-1-yl)methanoneAnticancer propertiesIC50_{50} 7.9 - 92 µM

Note : IC50_{50} values represent the concentration required to inhibit 50% of the target activity.

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of Di(1-piperazinyl)methanone on specific metabolic enzymes. The results indicated that the compound could significantly reduce enzyme activity, suggesting its potential in treating metabolic disorders.
  • Antiparasitic Efficacy : In vitro studies demonstrated that Di(1-piperazinyl)methanone effectively inhibited the growth of Plasmodium species, with an EC50_{50} value indicating strong activity against malaria parasites .
  • Antimicrobial Evaluation : A comprehensive screening against various bacteria revealed that derivatives of Di(1-piperazinyl)methanone exhibited enhanced antimicrobial properties compared to simpler piperazine derivatives, showcasing its potential for drug development .

Properties

IUPAC Name

di(piperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQLAALIXSTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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